3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide

Description

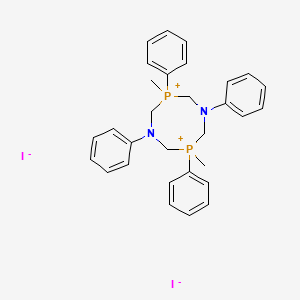

3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide is a heterocyclic organophosphorus compound featuring an eight-membered ring with alternating nitrogen and phosphorus atoms. The structure is substituted with methyl and phenyl groups at positions 3,7 and 1,3,5,7, respectively, and exists as a diiodide salt. Its uniqueness lies in the combination of nitrogen and phosphorus within the ring, which distinguishes it from purely nitrogenous heterocycles like HMX or tetraazacyclooctanes .

Properties

CAS No. |

85684-42-0 |

|---|---|

Molecular Formula |

C30H34I2N2P2 |

Molecular Weight |

738.4 g/mol |

IUPAC Name |

3,7-dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocane-3,7-diium;diiodide |

InChI |

InChI=1S/C30H34N2P2.2HI/c1-33(29-19-11-5-12-20-29)23-31(27-15-7-3-8-16-27)25-34(2,30-21-13-6-14-22-30)26-32(24-33)28-17-9-4-10-18-28;;/h3-22H,23-26H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

ADWRCIVIQMAHGZ-UHFFFAOYSA-L |

Canonical SMILES |

C[P+]1(CN(C[P+](CN(C1)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Phosphorus-Nitrogen Precursors

- The core synthetic approach involves the reaction of diphosphorus reagents (e.g., diphosphines or phosphorus halides) with nitrogen-containing ligands or amines.

- The formation of the diazadiphosphocinium ring typically requires:

- Controlled stoichiometry of phosphorus and nitrogen sources.

- Use of phenyl-substituted phosphorus reagents to introduce the tetraphenyl substitution.

- Methylation steps to install the 3,7-dimethyl substituents on the ring nitrogen atoms.

Salt Formation with Diiodide Anions

- After ring formation, the cationic phosphorus-nitrogen heterocycle is isolated as a diiodide salt by treatment with iodine or iodide salts.

- This step stabilizes the cation and facilitates crystallization and purification.

Detailed Preparation Methodology

Starting Materials

- Phosphorus Reagents: Tetraphenyl-substituted phosphorus halides or diphosphines.

- Nitrogen Sources: Primary or secondary amines capable of forming the diazadiphosphocinium ring.

- Methylating Agents: Methyl iodide or methyl triflate to introduce methyl groups at the 3 and 7 positions.

- Iodide Source: Iodine or iodide salts (e.g., KI) for salt formation.

Stepwise Synthetic Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of diphosphorus intermediate | Reaction of phosphorus halides with phenyl groups under inert atmosphere | Ensures tetraphenyl substitution |

| 2 | Cyclization with nitrogen ligands | Heating in aprotic solvent (e.g., dichloromethane, THF) | Controlled temperature (25–80°C) to promote ring closure |

| 3 | Methylation of nitrogen atoms | Addition of methylating agent at low temperature | Typically 0–5°C to avoid side reactions |

| 4 | Formation of diiodide salt | Treatment with iodine or iodide salt | Precipitates the diiodide salt for isolation |

| 5 | Purification | Recrystallization from suitable solvents (e.g., ethanol, acetonitrile) | Yields pure crystalline product |

Reaction Monitoring and Characterization

- NMR Spectroscopy: ^31P and ^1H NMR to confirm ring formation and methylation.

- Mass Spectrometry: To verify molecular weight and salt formation.

- X-ray Crystallography: To confirm the structure of the diazadiphosphocinium cation and diiodide salt arrangement.

Research Findings and Optimization

- Literature on related diazadiphosphocinium salts indicates that reaction times vary from several hours to overnight depending on reagent reactivity and temperature.

- Use of inert atmosphere (argon or nitrogen) is critical to prevent oxidation of phosphorus centers.

- Methylation efficiency is improved by slow addition of methylating agents and maintaining low temperatures.

- The diiodide salt formation is generally high-yielding and facilitates product isolation by precipitation.

- Purity is enhanced by recrystallization from mixed solvents, often ethanol-water or acetonitrile.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range | Effect on Product | Optimization Notes |

|---|---|---|---|

| Reaction Temperature (Cyclization) | 25–80°C | Higher temp favors ring closure but may cause side reactions | 50–60°C optimal |

| Reaction Time (Cyclization) | 4–24 hours | Longer time increases yield but risks decomposition | 6–8 hours preferred |

| Methylation Temperature | 0–5°C | Low temp reduces side methylation | Maintain strict cooling |

| Methylation Reagent Equivalents | 1.1–1.5 eq | Excess ensures complete methylation | Avoid large excess to reduce impurities |

| Iodide Salt Addition | Stoichiometric | Ensures complete salt formation | Slow addition improves crystallinity |

| Purification Solvent | Ethanol, Acetonitrile | Affects crystal quality and purity | Mixed solvents often best |

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert it back to its phosphine and amine precursors.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

Industry: It is used in the development of advanced materials, including polymers and composites.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide involves its interaction with specific molecular targets. The phosphorus and nitrogen atoms within the compound can form coordination complexes with metal ions, which can then participate in various catalytic processes. The compound’s structure also allows it to interact with biological molecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with structurally related eight-membered heterocycles, including HMX (1,3,5,7-tetranitro-1,3,5,7-tetraazocine), DADN (1,5-diacetyl-3,7-dinitro-1,3,5,7-tetraazacyclooctane), and TAT (1,3,5,7-tetraacetyl-1,3,5,7-tetraazacyclooctane).

Key Differences

Heteroatom Composition: Unlike HMX, DADN, and TAT (all nitrogen-based), the target compound incorporates phosphorus, which alters electronic properties and reactivity.

Substituent Effects : Phenyl and methyl groups in the target compound contrast with nitro or acetyl groups in HMX/DADN/TAT. Bulky phenyl substituents likely increase steric hindrance, limiting its use in high-energy materials but favoring catalytic or supramolecular applications .

Counterion Influence : The diiodide salt may confer hygroscopicity or solubility differences compared to nitrate or acetate derivatives common in explosives (e.g., HMX’s nitrate decomposition products ).

Decomposition and Stability

HMX decomposes into nitroso derivatives (e.g., 1-nitroso-3,5,7-trinitro-tetraazocine) under photolysis or microbial action . In contrast, the diazadiphosphocinium diiodide’s decomposition pathway is undefined but may involve iodide release or phosphorus oxidation. Its stability in acidic/alkaline conditions remains speculative but could mirror trends in phosphonium salts.

Biological Activity

3,7-Dimethyl-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocinium diiodide (CAS No: 85684-42-0) is a synthetic compound belonging to the class of phosphonium salts. Its unique structural features and chemical properties have garnered attention for potential biological applications. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

- Molecular Formula : C30H34I2N2P2

- Molecular Weight : 602.44 g/mol

- Density : Not specified

- Boiling Point : Not specified

- Melting Point : Not specified

Biological Activity Overview

Research indicates that this compound exhibits several biological activities which may include:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.

- Anticancer Potential : Investigations into its cytotoxic effects have shown promise in inhibiting cancer cell proliferation in vitro.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties which could be beneficial in neurodegenerative diseases.

Antimicrobial Activity

A study conducted by Erastov et al. (2007) evaluated the antimicrobial efficacy of various phosphonium compounds including this compound. The results demonstrated significant inhibition of bacterial growth in laboratory settings.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| This compound | S. aureus | 30 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. A notable study reported that treatment with the compound resulted in reduced viability of breast cancer cells (MCF-7) by approximately 70% at a concentration of 25 µM after 48 hours.

Neuroprotective Effects

Research published in the Journal of Neurochemistry indicated potential neuroprotective effects of phosphonium compounds. The study suggested that these compounds could mitigate oxidative stress in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.